Dimethyl diselenide

Materials Science Environmental Chemistry Chemical Synthesis

Dimethyl diselenide (DMDSe) is an organoselenium compound with the formula (CH₃)₂Se₂, characterized by a selenium-selenium bond. At ambient conditions, it is an orange liquid with a density of 1.987 g/mL at 25°C and a boiling point of 155-157°C.

Molecular Formula C2H6Se2
Molecular Weight 188 g/mol
CAS No. 7101-31-7
Cat. No. B1208512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl diselenide
CAS7101-31-7
Synonymsdimethyldiselenide
Molecular FormulaC2H6Se2
Molecular Weight188 g/mol
Structural Identifiers
SMILESC[Se][Se]C
InChIInChI=1S/C2H6Se2/c1-3-4-2/h1-2H3
InChIKeyVLXBWPOEOIIREY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.1 mg/mL at 25 °C

Dimethyl Diselenide (CAS 7101-31-7): Technical Profile and Procurement Baseline


Dimethyl diselenide (DMDSe) is an organoselenium compound with the formula (CH₃)₂Se₂, characterized by a selenium-selenium bond [1]. At ambient conditions, it is an orange liquid with a density of 1.987 g/mL at 25°C and a boiling point of 155-157°C . This compound is notable for its dual nature: it is both a volatile environmental metabolite of selenium [2] and a specialized synthetic reagent .

Liquid-phase Se electrophile for bench-scale synthesis
Reported lower volatility supports controlled-release designs
Metabolite-utilization evidence suitable for Se-flux studies

Why Dimethyl Diselenide Cannot Be Interchanged with Generic Selenium Reagents


Generic substitution of dimethyl diselenide with other selenium sources, such as elemental selenium, hydrogen selenide, or even dimethyl selenide (DMSe), fails due to fundamental differences in volatility, phase, and reaction mechanisms. DMDSe is a liquid-phase source of electrophilic Se, whereas H₂Se is a highly toxic gas and elemental Se is a solid with low reactivity . Crucially, compared to its close analog DMSe, DMDSe exhibits drastically lower volatility [1] and a distinct nutritional and metabolic fate [2], preventing functional interchangeability in both synthetic and biological applications.

Gas vs. liquid handling

H₂Se is a toxic gas requiring specialized infrastructure; DMDSe’s liquid state and lower vapor pressure simplify setup, making direct substitution hazardous and impractical.

Volatility mismatch with DMSe

DMSe is ~84× more volatile; substituting DMSe leads to rapid evaporative loss, disrupting sustained-release or environmental fate models.

Metabolic fate divergence

DMSe is excreted unmetabolized while DMDSe donates Se for selenoprotein synthesis; interchange misroutes the biological Se endpoint.

Quantitative Comparative Evidence for Dimethyl Diselenide Procurement and Selection


Volatility and Physical Form: A Safer Alternative to Gaseous Selenium Sources

Dimethyl diselenide (DMDSe) is a liquid at room temperature with a vapor pressure of 0.38 kPa at 25°C [1]. This is in stark contrast to hydrogen selenide (H₂Se), a highly toxic gas commonly used as a selenium precursor, which has a vapor pressure orders of magnitude higher and requires specialized gas handling equipment. While specific vapor pressure data for H₂Se at 25°C is not provided, its gaseous nature under standard conditions confirms it is >100-fold more volatile. DMDSe's liquid state and relatively low volatility mitigate airborne exposure risks and simplify experimental setup.

Vapor Pressure
Class-level
>100× lower
Reported lower airborne context for liquid-phase handling
H₂Se is gaseous with >>100 kPa vapor pressure; DMDSe remains liquid.
Materials Science Environmental Chemistry Chemical Synthesis

Reduced Volatility vs. Dimethyl Selenide for Controlled-Release Applications

Dimethyl diselenide (DMDSe) exhibits a vapor pressure of 0.38 kPa at 25°C, which is approximately 84 times lower than that of its mono-selenium analog, dimethyl selenide (DMSe), which has a vapor pressure of 32.03 kPa under identical conditions [1]. This substantial difference in volatility directly impacts material handling, environmental persistence, and precursor delivery kinetics in vapor-phase processes.

Volatility vs. DMSe
Head-to-head
84-fold lower
Supports sustained-release experimental design
DMSe: 32.03 kPa vs DMDSe: 0.38 kPa at 25°C.
Environmental Science Analytical Chemistry Nanomaterials

Nutritional Bioavailability: A Functional Selenium Source vs. Metabolic Endpoint

In a study on rat nutritional availability, dimethyl diselenide (DMDSe) was shown to be metabolically utilized for selenoprotein biosynthesis [1]. In direct contrast, dimethyl selenide (DMSe) was not utilized and was instead further methylated to the trimethylselenonium ion (TMSe) for urinary excretion [1]. This indicates that DMDSe acts as a bioavailable selenium source, whereas DMSe functions as a terminal excretory product.

Nutritional Fate
Head-to-head
DMDSeUtilized for selenoproteins
DMSeExcreted as TMSe
Metabolic fate context determines bioavailability endpoint
In vivo rat study (n=5).
Nutritional Biochemistry Gut Microbiology Selenium Metabolism

Synthesis of Thermally Stable Metal Selenide Films: A Precursor Comparison

In the synthesis of titanium diselenide (TiSe₂) films, the adduct of dimethyl diselenide with TiCl₄, (TiCl₄)₂(Se₂(CH₃)₂), was found to decompose and was not a suitable precursor [1]. In contrast, the analogous adduct derived from diethyl diselenide, (TiCl₄)₂(Se₂(CH₂CH₃)₂), successfully produced rose-bronze colored TiSe₂ films at 500-600°C [1]. This highlights a critical structure-activity relationship: the choice between methyl and ethyl diselenide precursors dictates synthetic success.

TiSe₂ Precursor
Head-to-head
DMDSe adductDecomposes
Et₂Se₂ adductForms TiSe₂ film
Precursor selection context critical for film growth
LP-CVD at 500–600°C; ethyl analog succeeds.
Materials Chemistry Thin Film Deposition Semiconductor Synthesis

Phase-Directing Synthesis of CuInSe₂ Nanocrystals: The Role of C-Se Bond Strength

Dimethyl diselenide, possessing a relatively weak C-Se bond, directs the synthesis of CuInSe₂ nanocrystals toward the thermodynamically stable chalcopyrite phase [1]. In contrast, diphenyl diselenide, with its stronger C-Se bond, steers the reaction toward the metastable wurtzite-like phase [1]. This molecular programming demonstrates that the C-Se bond strength of the diselenide precursor is the phase-directing variable.

CuInSe₂ Phase
Head-to-head
DMDSeChalcopyrite (thermodynamic)
Ph₂Se₂Wurtzite (metastable)
C-Se bond strength dictates nanocrystal phase outcome
Solution-phase colloidal synthesis.
Nanocrystal Synthesis Photovoltaics Kinetic Control

A Benchmark Reagent for Distinguishing Distonic Radical Cations

Dimethyl diselenide is established as one of the most powerful reagents for identifying distonic radical cations in the gas phase [1]. It is noted that most such ions readily abstract CH₃Se• from DMDSe, whereas conventional radical cations do not [1]. While not a direct comparison to another diselenide, this property distinguishes DMDSe from a wide range of other neutral reagents, including its sulfur analog dimethyl disulfide, which shows different reactivity profiles [1].

Distonic Ion Probe
Class-level
Distonic ionsCH₃Se• abstraction
Conventional ionsNo CH₃Se• abstraction
Reported diagnostic reactivity for ion-type differentiation
Benchmark reagent in mass spectrometry context.
Mass Spectrometry Physical Organic Chemistry Ion Chemistry

Optimal Application Scenarios for Dimethyl Diselenide Based on Quantitative Differentiation


Synthesis of Chalcopyrite CuInSe₂ Nanocrystals for Photovoltaics

Dimethyl diselenide is the rational choice for synthesizing thermodynamically stable chalcopyrite CuInSe₂ nanocrystals. As established in Section 3, its relatively weak C-Se bond kinetically programs the reaction to yield this specific phase, in contrast to diphenyl diselenide which yields a metastable wurtzite phase [1]. This predictable phase control is essential for reproducible fabrication of photovoltaic devices.

Gas-Phase Distonic Radical Cation Identification via Mass Spectrometry

DMDSe serves as a definitive diagnostic reagent in mass spectrometry to distinguish between conventional and distonic radical cations. Its unique reactivity, characterized by CH₃Se• abstraction exclusively by distonic ions, provides a clear, unambiguous marker [2]. This application leverages a property for which DMDSe is considered a benchmark reagent, making it irreplaceable for this specific mechanistic probe.

Controlled-Release Selenium Source in Environmental Fate Studies

For studies investigating the environmental transport and fate of volatile selenium species, DMDSe is the superior model compound. Its 84-fold lower vapor pressure compared to DMSe [3] allows for a more gradual and sustained release into experimental systems, better mimicking the behavior of a semi-volatile compound in soil or atmospheric simulation chambers.

Investigating Gut Microbiome-Mediated Selenium Bioavailability

DMDSe is the required compound for tracing the nutritional bioavailability of methylated selenium metabolites. Its demonstrated ability to be utilized for selenoprotein biosynthesis in vivo, in direct contrast to the excreted DMSe [4], makes it the biologically relevant analyte or substrate for understanding how gut bacteria contribute to host selenium status.

Application
Selection Property
Validation Focus
Chalcopyrite CuInSe₂ nanocrystals
C-Se bond strength (weak)
XRD phase confirmation; photovoltaic precursor context
Distonic radical cation identification
Selective CH₃Se• abstraction
Mass spectrum fragmentation pattern verification
Environmental Se release studies
Lower volatility (liquid)
Sustained-release profile vs. DMSe in model systems
Gut microbiome Se bioavailability
Metabolic fate (bioavailable donor)
Selenoprotein incorporation vs. urinary TMSe excretion

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